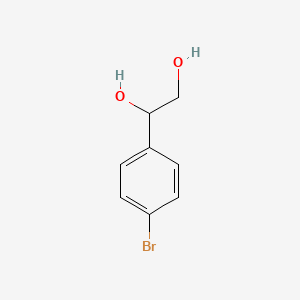

1-(4-Bromophenyl)ethane-1,2-diol

概要

説明

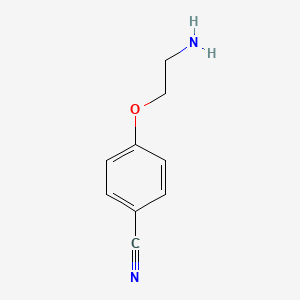

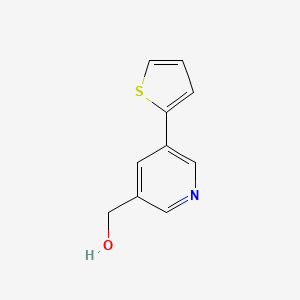

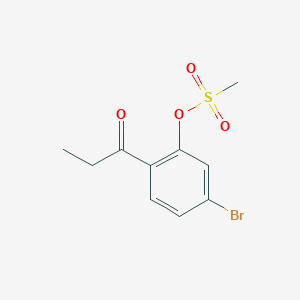

1-(4-Bromophenyl)ethane-1,2-diol is a brominated organic compound that features a diol moiety—indicating the presence of two hydroxyl (OH) groups—attached to an ethane backbone with a bromophenyl group. This structure suggests potential applications in various chemical syntheses and material science, particularly due to the presence of reactive hydroxyl groups and the bromine atom which can be utilized in further chemical transformations.

Synthesis Analysis

The synthesis of related brominated compounds often involves multi-step reactions, as seen in the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, which is achieved through a 7-step procedure starting from a bromochlorophenyl ketone . Similarly, the synthesis of 1,1'-Bis(2-bromobenzoylthioureido)ethane from 2-bromobenzoylisothiocyanate and ethylenediamine indicates the versatility of brominated compounds in forming complex molecules .

Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)ethane-1,2-diol has been elucidated using X-ray crystallography, revealing that the molecule is located on an inversion center and is linked via hydrogen bonds and C-H...π interactions . This suggests a certain degree of rigidity and potential for forming supramolecular structures due to these non-covalent interactions.

Chemical Reactions Analysis

Brominated compounds like 1-(4-Bromophenyl)ethane-1,2-diol can undergo various chemical reactions. For instance, the thermal decomposition of brominated flame retardants involves hydrogen shifts and bond fissions, leading to the formation of bromophenol and bromophenoxy radicals . These radicals can further react to form polybrominated dibenzo-p-dioxins. The presence of bromine in the compound also suggests its potential use in halogenation reactions or as a precursor for Suzuki coupling reactions, which are not directly mentioned in the provided papers but are common for brominated aromatics.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be quite diverse. For example, the liquid-crystalline polyethers based on conformational isomerism demonstrate that the introduction of bromine can influence the phase transition temperatures and thermodynamic parameters of polymers . The presence of the diol group in 1-(4-Bromophenyl)ethane-1,2-diol would contribute to its solubility in polar solvents and potential for hydrogen bonding, which could be relevant in the formation of liquid-crystalline phases or in applications as a linker in supramolecular chemistry.

科学的研究の応用

1. Synthesis of Single-Molecule Diodes

- Summary of Application : This compound is used in the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .

- Methods of Application : The compound is synthesized using the so far unexplored unsymmetrically substituted 1,2-bis (4-bromophenyl)ethanes as key intermediates, which were obtained from the corresponding tolane precursor by selective hydrogenation .

- Results or Outcomes : The model predicts rectification ratios as high as 1500, far beyond typically reported experimental values .

2. Ablation of HeLa Cells

- Summary of Application : A compound with aggregation induced emission (AIE) was prepared for the ablation of HeLa cells . The compound is able to generate reactive oxygen species (ROS) under the irradiation of light .

- Methods of Application : The compound was prepared and coated with 1,2-Distearoyl-sn-glycero-3-phospho-ethanolamine-N-[methoxy(polyethyleneglycol)-2000] (DSPE-PEG-2000) to form nanoparticles . These nanoparticles have a strong ability to generate singlet oxygen .

- Results or Outcomes : In vitro cytotoxicity assays demonstrate that these nanoparticles are able to kill HeLa cells effectively and the half-maximal inhibitory concentration (IC50) is as low as 12 μg mL−1 . Furthermore, in vivo investigation suggests that the nanoparticles are able to inhibit the growth of the tumors after irradiation without adverse effects to normal organs .

3. Periodate Cleavage of 1,2-diols

- Summary of Application : This compound, being a 1,2-diol, can undergo periodate cleavage, a reaction that is often used in organic synthesis .

- Methods of Application : The vicinal diols (such as this compound) are cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) .

- Results or Outcomes : This oxidative cleavage of a carbon-carbon single bond provides a two-step, high-yield alternative to ozonolysis, that is often preferred for small scale work involving precious compounds .

4. Synthesis of Other Compounds

- Summary of Application : This compound can be used as a starting material for the synthesis of other compounds .

- Methods of Application : The specific methods of application would depend on the compound being synthesized .

- Results or Outcomes : The outcomes would also depend on the specific synthesis .

5. Synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diol

- Summary of Application : This compound is used as a starting material for the synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diol .

- Methods of Application : The specific methods of application would depend on the compound being synthesized .

- Results or Outcomes : The outcomes would also depend on the specific synthesis .

6. Periodate Cleavage of 1,2-diols

- Summary of Application : This compound, being a 1,2-diol, can undergo periodate cleavage, a reaction that is often used in organic synthesis .

- Methods of Application : The vicinal diols (such as this compound) are cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) .

- Results or Outcomes : This oxidative cleavage of a carbon-carbon single bond provides a two-step, high-yield alternative to ozonolysis, that is often preferred for small scale work involving precious compounds .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPJGAWPRHNQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456928 | |

| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)ethane-1,2-diol | |

CAS RN |

92093-23-7 | |

| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)